匹伐布林
描述
Pivampicillin is a pivaloyloxymethyl ester of ampicillin. It is a prodrug designed to enhance the oral bioavailability of ampicillin due to its greater lipophilicity compared to ampicillin . Pivampicillin is used to treat a variety of infections, including respiratory tract infections, ear, nose, and throat infections, gynecological infections, and urinary tract infections .
科学研究应用
匹伐莫西林在化学、生物、医药和工业领域具有多种科学研究应用:
作用机制
匹伐莫西林是一种前药,在体内转化为阿莫西林。阿莫西林通过抑制细菌细胞壁肽聚糖的合成发挥杀菌作用。 这种抑制是通过与青霉素结合蛋白结合实现的,青霉素结合蛋白对于细菌细胞壁中肽聚糖链的交联至关重要 . 细胞壁合成的破坏导致细胞裂解和细菌死亡 .
生化分析
Biochemical Properties
Pivampicillin plays a crucial role in biochemical reactions as a prodrug. Upon absorption from the gastrointestinal tract, it is converted to the active form, ampicillin, by non-specific esterases present in most body tissues . This conversion also produces formaldehyde and pivalic acid . Ampicillin, the active metabolite of Pivampicillin, exerts its bactericidal action by inhibiting the biosynthesis of cell wall mucopeptide . It interacts with penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
Cellular Effects
Pivampicillin, through its active form ampicillin, affects various types of cells and cellular processes. It inhibits the synthesis of bacterial cell walls, leading to cell lysis and death . This action disrupts cell signaling pathways and gene expression in bacteria, ultimately affecting their cellular metabolism . Additionally, Pivampicillin has been known to deplete levels of carnitine in the body, which can impact cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of Pivampicillin involves its conversion to ampicillin, which then binds to penicillin-binding proteins in bacterial cell walls . This binding inhibits the transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and bacterial cell death . The release of pivalic acid during this process can also form a conjugate with carnitine, affecting carnitine homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pivampicillin change over time due to its stability and degradation. Pivampicillin is rapidly converted to ampicillin within 15 minutes of absorption . Long-term use of Pivampicillin can lead to a marked decrease in blood levels of carnitine, which may have implications for cellular function . Short-term use is unlikely to have significant clinical effects .
Dosage Effects in Animal Models
The effects of Pivampicillin vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections by inhibiting cell wall synthesis . High doses of Pivampicillin can lead to toxic effects, including carnitine depletion and potential impacts on energy metabolism . Threshold effects observed in studies indicate that maintaining appropriate dosage levels is crucial for minimizing adverse effects .
Metabolic Pathways
Pivampicillin is involved in metabolic pathways that convert it to ampicillin, formaldehyde, and pivalic acid . The conversion is facilitated by non-specific esterases present in body tissues . The pivalic acid produced can conjugate with carnitine, affecting carnitine homeostasis and potentially leading to carnitine deficiency with long-term use .
Transport and Distribution
Pivampicillin is transported and distributed within cells and tissues primarily as ampicillin after its conversion . The active form, ampicillin, is distributed to various tissues where it exerts its bactericidal effects . The transport and distribution are influenced by the drug’s lipophilicity, which enhances its oral bioavailability compared to ampicillin .
Subcellular Localization
The subcellular localization of Pivampicillin, once converted to ampicillin, involves its interaction with bacterial cell walls . Ampicillin targets penicillin-binding proteins located in the bacterial cell membrane, inhibiting cell wall synthesis . This localization is crucial for its bactericidal activity. Additionally, Pivampicillin and its metabolites may interact with cellular membranes, affecting their function and permeability .
准备方法
合成路线和反应条件: 匹伐莫西林通过用丙戊酰氧甲基氯化物酯化阿莫西林来合成。 该反应通常涉及使用诸如三乙胺之类的碱来中和反应过程中形成的盐酸。 该反应在诸如二氯甲烷之类的有机溶剂中于低温下进行,以防止阿莫西林的敏感β-内酰胺环降解 .
工业生产方法: 匹伐莫西林的工业生产遵循类似的合成路线,但规模更大。 该过程涉及仔细控制反应条件以确保产品的产率和纯度高。 最终产品通常通过重结晶或色谱法纯化以去除任何杂质 .
化学反应分析
反应类型: 匹伐莫西林会发生水解反应,释放阿莫西林、甲醛和丙戊酸。 这种水解反应由大多数人体组织中存在的非特异性酯酶催化 .
常见试剂和条件:
氧化和还原: 匹伐莫西林本身在生理条件下不会发生明显的氧化或还原反应.
主要产物:
阿莫西林: 发挥治疗作用的活性抗生素。
甲醛: 水解反应的副产物。
丙戊酸: 水解反应的另一个副产物.
相似化合物的比较
匹伐莫西林因其增强的口服生物利用度而在类似化合物中独树一帜。 其他类似化合物包括:
阿莫西林: 匹伐莫西林的母体化合物,其口服生物利用度较低。
匹伐西林: 另一种丙戊酰氧甲酯前药,用于治疗泌尿道感染.
头孢地托仑匹沃酯: 头孢地托仑的丙戊酰氧甲酯前药,用于治疗呼吸道感染.
属性
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t13-,14-,15+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMIJUDPLILVNQ-ZXFNITATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26309-95-5 (mono-hydrochloride) | |
Record name | Pivampicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045459 | |
Record name | Pivampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pivampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.54e-02 g/L | |
Record name | Pivampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ampicillin (the active metabolite of pivampicillin) has a bactericidal action resulting from inhibition of cell wall mucopeptide biosynthesis. | |
Record name | Pivampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
33817-20-8 | |
Record name | Pivampicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33817-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivampicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pivampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pivampicillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIVAMPICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HLM346LL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pivampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pivampicillin and what is its mechanism of action?
A1: Pivampicillin is an oral prodrug of ampicillin, a β-lactam antibiotic. [] [] It exerts its antibacterial action by inhibiting bacterial cell wall synthesis. [] Specifically, ampicillin, the active metabolite of pivampicillin, inhibits the transpeptidation reaction catalyzed by penicillin-binding proteins (PBPs). [] This disrupts the formation of peptidoglycan cross-links, ultimately leading to bacterial cell lysis and death.
Q2: How is Pivampicillin absorbed and metabolized in the body?
A2: Pivampicillin is rapidly hydrolyzed to ampicillin by esterases in the intestinal mucosa after oral administration. [] [] This results in higher serum concentrations of ampicillin compared to direct administration of ampicillin. [] [] The presence of food can delay the absorption of pivampicillin. [] Ampicillin is then distributed widely throughout the body and excreted primarily in the urine. []
Q3: How does the bioavailability of Pivampicillin compare to Ampicillin?
A3: Pivampicillin demonstrates superior oral bioavailability compared to ampicillin trihydrate. [] [] Studies in horses have shown that the bioavailability of pivampicillin administered orally is significantly higher than that of ampicillin trihydrate. [] [] Similarly, in humans, pivampicillin exhibits higher peak serum concentrations and greater urinary excretion of ampicillin compared to equivalent doses of ampicillin. []
Q4: What types of infections is Pivampicillin used to treat?
A4: Pivampicillin has been investigated for the treatment of various bacterial infections, including respiratory tract infections such as acute exacerbations of chronic bronchitis and pneumonia, [] [] urinary tract infections, [] sinusitis, [] and otitis media. []
Q5: What are the advantages of using Pivampicillin over Ampicillin?
A5: The primary advantage of pivampicillin over ampicillin lies in its improved oral bioavailability. This translates to higher serum concentrations of ampicillin, potentially leading to greater clinical efficacy. [] [] Additionally, the twice-daily dosing regimen of pivampicillin is more practical and may improve patient compliance compared to the more frequent dosing required with ampicillin. []
Q6: Are there any differences in the efficacy of Pivampicillin and Amoxicillin?
A6: While both are β-lactam antibiotics, studies comparing pivampicillin and amoxicillin show mixed results. Some clinical trials suggest comparable efficacy, [] while others indicate that pivampicillin may be more effective in specific cases like acute bronchitis. [] The choice between the two antibiotics might depend on the specific infection being treated and individual patient factors.
Q7: What is the role of Probenecid when used in conjunction with Pivampicillin?
A7: Probenecid can be co-administered with pivampicillin to enhance its effectiveness. [] Probenecid competes with ampicillin for renal tubular secretion, thereby increasing the serum half-life and concentration of ampicillin. [] This combination has been studied in the treatment of gonorrhea. []
Q8: Does the administration of Pivampicillin with food impact its absorption?
A8: While pivampicillin is recommended to be taken with meals to minimize gastrointestinal irritation, food intake has been shown to delay and reduce its absorption. [] This effect is observed as lower peak serum levels of ampicillin compared to administration in a fasted state. []
Q9: Are there any known resistance mechanisms to Pivampicillin?
A9: As a β-lactam antibiotic, pivampicillin is susceptible to bacterial resistance mechanisms, primarily the production of β-lactamases. [] These enzymes hydrolyze the β-lactam ring of pivampicillin and ampicillin, rendering them ineffective. [] The emergence of β-lactamase-producing strains, particularly in respiratory tract infections, poses a challenge to the efficacy of pivampicillin. []
Q10: What is the significance of the esterase activity in the intestinal mucosa for Pivampicillin's action?
A10: The presence of high esterase activity in the intestinal mucosa is crucial for the rapid hydrolysis of pivampicillin to its active form, ampicillin. [] Studies have shown that pivampicillin is absorbed as an intact ester and subsequently hydrolyzed within the intestinal tissue. [] This efficient conversion contributes to the superior bioavailability of pivampicillin compared to ampicillin. []
Q11: Have there been any studies investigating the long-term effects of Pivampicillin use?
A11: One long-term effect associated with pivampicillin use is carnitine deficiency. [] The pivalic acid side group of pivampicillin can interfere with carnitine metabolism, leading to decreased plasma carnitine levels. [] This deficiency can manifest as skeletal muscle myopathy and may require carnitine supplementation. []
Q12: What is the significance of studying the penetration of Pivampicillin into specific tissues like bronchial secretions?
A12: Understanding the ability of pivampicillin to penetrate specific tissues is crucial for determining its effectiveness in treating infections at those sites. [] Studies have investigated the concentration of ampicillin in bronchial secretions after pivampicillin administration to assess its efficacy against respiratory tract infections. []
Q13: Are there any documented cases of drug interactions with Pivampicillin?
A13: While not explicitly mentioned in the provided research papers, pivampicillin, as a prodrug of ampicillin, is likely to share similar drug interactions as ampicillin. It is essential to consult relevant pharmaceutical resources for comprehensive information on potential drug interactions before prescribing or administering pivampicillin.
Q14: Are there any alternative antibiotics that can be considered for the same indications as Pivampicillin?
A14: Yes, several alternative antibiotics can be considered for the same indications as pivampicillin. These include:
- Amoxicillin: Another β-lactam antibiotic with similar spectrum of activity and good oral bioavailability. []
- Co-trimoxazole: A combination of sulfamethoxazole and trimethoprim, effective against a wide range of bacteria. [] []
- Erythromycin: A macrolide antibiotic, primarily used for infections caused by Gram-positive bacteria. []
- Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。